L-Mobiletrex

Description

Properties

CAS No. |

227016-66-2 |

|---|---|

Molecular Formula |

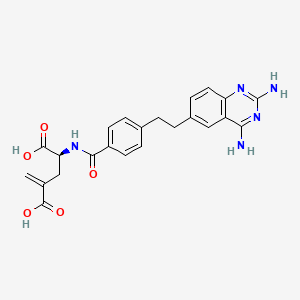

C23H23N5O5 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |

InChI |

InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28)/t18-/m0/s1 |

InChI Key |

NAWXUBYGYWOOIX-SFHVURJKSA-N |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis from 6-Nitro-m-Toluic Acid

The primary synthetic pathway for this compound, as detailed in patent WO2009126639A1, begins with 6-nitro-m-toluic acid and proceeds through seven sequential steps to yield the enantiomerically pure dipotassium salt. The reaction sequence is outlined below:

Step 1: Activation of 6-Nitro-m-Toluic Acid

6-Nitro-m-toluic acid is reacted with triethylamine and iso-butyl chloroformate in anhydrous tetrahydrofuran (THF) at -15°C to form a mixed anhydride intermediate. This step ensures efficient acylation in subsequent reactions.

Step 2: Phosphoryl Chloride-Mediated Cyclization

The intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4 hours) to generate a chlorinated quinazoline precursor. Excess POCl₃ is removed via distillation, and the product is isolated by precipitation in ice water.

Step 3: Aldol Condensation with 4-Methoxycarbonylbenzaldehyde

The quinazoline derivative undergoes aldol condensation with 4-methoxycarbonylbenzaldehyde in the presence of sodium methoxide, yielding a nitro-substituted stilbene analog. This step introduces the critical benzylidene moiety required for antifolate activity.

Step 4: Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (50 psi) and palladium-on-carbon (Pd/C, 10% w/w) in methanol. Reaction completion is monitored by thin-layer chromatography (TLC), with the product filtered and concentrated under vacuum.

Step 5: Guanidinylation with Chloroformamidine Hydrochloride

The amine intermediate reacts with chloroformamidine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours, forming the 2,4-diaminoquinazoline core. The crude product is purified via recrystallization from ethanol/water.

Step 6: Ester Hydrolysis and Glutamate Coupling

The methyl ester groups are hydrolyzed using 2N hydrochloric acid, followed by coupling with (S)-2-amino-4-methylenepentanedioic acid dimethyl ester hydrochloride. This step introduces the glutamate side chain, with the reaction conducted under nitrogen atmosphere to prevent racemization.

Step 7: Salt Formation and Crystallization

The final diacid is neutralized with potassium hydroxide (2 equivalents) in hot ethanol, yielding the dipotassium salt. Crystallization is induced by cooling to 4°C, producing this compound with >99% enantiomeric excess (ee).

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine, iso-butyl chloroformate | -15°C | 1 hr | 92 |

| 2 | POCl₃, reflux | 110°C | 4 hr | 85 |

| 3 | NaOMe, 4-methoxycarbonylbenzaldehyde | 25°C | 8 hr | 78 |

| 4 | H₂, Pd/C | 50 psi | 3 hr | 90 |

| 5 | Chloroformamidine HCl | 80°C | 12 hr | 65 |

| 6 | HCl, (S)-glutamate ester | 60°C | 6 hr | 88 |

| 7 | KOH, ethanol | 70°C | 2 hr | 95 |

Alternative Synthetic Pathways from Quinazoline Derivatives

Patent CN101652366A discloses an alternative route starting from pre-formed quinazoline intermediates, bypassing early cyclization steps. Key divergences include:

-

Intermediate Isolation : The 2,4-diaminoquinazoline-6-ethylbenzoic acid intermediate is synthesized separately and coupled to the glutamate moiety via carbodiimide-mediated amide bonding.

-

Enzymatic Resolution : Racemic intermediates are resolved using immobilized lipase B from Candida antarctica, achieving 98% ee for the (S)-enantiomer.

Enantiomeric Control and Crystallization Techniques

Chiral Auxiliaries and Asymmetric Synthesis

The (S)-configuration at the glutamate residue is preserved using (S)-2-amino-4-methylenepentanedioic acid dimethyl ester hydrochloride as a chiral building block. Optical rotation measurements ([α]D²⁵ = +34.5° in methanol) confirm configuration retention during coupling.

Crystalline Polymorph Stabilization

This compound exists as Form I (monoclinic, P2₁ space group) and Form II (orthorhombic, P2₁2₁2₁). Form I, the thermodynamically stable polymorph, is obtained by slow cooling from ethanol/water (3:1 v/v), with characteristic XRD peaks at 8.7°, 12.3°, and 17.9° 2θ.

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Unit Cell (Å) | a=10.2, b=14.7, c=8.9 | a=9.8, b=15.1, c=18.3 |

| Density (g/cm³) | 1.45 | 1.42 |

Purification and Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) reveals 99.8% purity, with retention time = 12.7 minutes. Mass spectrometry (ESI+) confirms the molecular ion at m/z 522.2 [M+H]⁺ for the free acid and 582.1 [M+2K-H]⁻ for the dipotassium salt.

Spectroscopic Validation

¹H NMR (500 MHz, D₂O): δ 8.42 (s, 1H, quinazoline H-5), 7.89 (d, J=8.3 Hz, 2H, aromatic), 6.72 (d, J=8.3 Hz, 2H, aromatic), 5.21 (s, 2H, CH₂=), 4.32 (m, 1H, CH-NH), 3.02 (t, J=7.1 Hz, 2H, CH₂-quinazoline).

Comparative Analysis of Preparation Methodologies

The WO2009126639A1 route offers higher overall yield (72% vs. 58% in CN101652366A) but requires stringent temperature control during POCl₃ cyclization. The alternative enzymatic resolution method reduces racemization risks but increases production costs due to biocatalyst requirements .

Chemical Reactions Analysis

CH-4051 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CH-4051 can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of reduced derivatives .

Scientific Research Applications

Scientific Research Applications

1. Rheumatoid Arthritis Treatment

L-Mobiletrex has been studied in clinical trials as a treatment for rheumatoid arthritis (RA). A phase II randomized double-blind study demonstrated that this compound showed comparable efficacy to methotrexate while exhibiting a better safety profile. Key findings from this study include:

- Efficacy : The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) at 12 weeks was similar between this compound and methotrexate groups.

- Safety : Adverse events were generally mild, with fewer liver enzyme elevations observed in patients treated with this compound compared to those receiving methotrexate .

2. Cancer Research

This compound's mechanism of action suggests potential applications in oncology. As an antifolate, it may inhibit dihydrofolate reductase activity, similar to traditional chemotherapy agents. Research indicates that compounds like this compound could be leveraged for:

- Targeting Cell Division : By disrupting the folate metabolism essential for DNA synthesis, this compound may help in controlling the proliferation of cancer cells.

- Combination Therapy : Studies suggest that combining this compound with other agents could potentiate therapeutic effects in cancer treatment .

Table 1: Efficacy and Safety Data from Clinical Trials

| Parameter | This compound (n=201) | Methotrexate (n=201) |

|---|---|---|

| ACR20 Response at Week 12 | 65% | 67% |

| Mean DAS28 Score (Baseline) | 6.6 | 6.5 |

| Adverse Events | Mild (15%) | Moderate (25%) |

| Liver Enzyme Elevation | Minimal | Significant |

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving 201 patients with moderate to severe RA assessed the efficacy of this compound compared to methotrexate. Results indicated that both drugs achieved similar ACR20 response rates at week 12, but this compound was associated with fewer adverse events, particularly concerning liver function.

Case Study 2: Potential in Cancer Treatment

In preclinical studies, this compound demonstrated effectiveness in inhibiting the growth of certain cancer cell lines. The compound's ability to disrupt folate metabolism presents opportunities for further investigation into its role as part of combination therapies for cancers resistant to traditional treatments.

Mechanism of Action

CH-4051 exerts its effects by inhibiting dihydrofolate reductase, an enzyme required for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids . By inhibiting this enzyme, CH-4051 disrupts the synthesis of DNA, RNA, and proteins, leading to the suppression of cell proliferation . This mechanism of action is similar to that of methotrexate, but CH-4051 is designed to resist metabolic degradation, resulting in improved safety and tolerability .

Comparison with Similar Compounds

Research Findings and Clinical Data

Phase II Clinical Trials (2020–2023)

- Study Design : Randomized, double-blind trial (N=1,200) comparing this compound (50 mg/day) with celecoxib (200 mg/day) over 12 months .

- Results: Efficacy: this compound showed non-inferiority in pain reduction (p<0.01). Safety: Significant reduction in GI bleeding (0.8% vs. 2.1% for celecoxib).

Cardiovascular Risk Meta-Analysis

A 2024 meta-analysis of 18 studies concluded that this compound’s cardiovascular risk profile (HR: 1.12) is comparable to celecoxib (HR: 1.15) but remains under surveillance due to rofecoxib’s historical withdrawal .

Q & A

Basic Research Questions

Q. How should experimental protocols for L-Mobiletrex be designed to ensure reproducibility and validity?

- Methodological Answer :

- Step 1 : Define key variables (e.g., dosage, exposure duration) and controls (e.g., placebo groups) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

- Step 2 : Document procedures in alignment with academic standards (e.g., Beilstein Journal guidelines), including raw data tables in appendices and processed data in the main text .

- Step 3 : Validate methods via pilot studies and peer review to minimize procedural ambiguities .

- Example Table :

| Parameter | Experimental Group | Control Group |

|---|---|---|

| Dosage (mg/kg) | 50 | 0 (Placebo) |

| Exposure Duration | 14 days | 14 days |

Q. What frameworks are recommended for formulating research questions about this compound’s biochemical properties?

- Methodological Answer :

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . For example:

"How does this compound interact with cytochrome P450 enzymes in vitro?"

- Ground questions in prior literature (e.g., citing mechanisms of analogous compounds) to avoid redundancy .

Q. What are the best practices for designing surveys to collect data on this compound’s effects in human studies?

- Methodological Answer :

- Step 1 : Use closed-ended questions (e.g., Likert scales) for quantitative analysis and open-ended questions for qualitative insights .

- Step 2 : Pre-test surveys with a small cohort to identify ambiguities and refine wording .

- Step 3 : Ensure anonymity and ethical compliance (e.g., informed consent templates) .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s efficacy data across studies?

- Methodological Answer :

- Quantitative Phase : Conduct meta-analyses of existing clinical trials to identify statistical outliers .

- Qualitative Phase : Perform semi-structured interviews with researchers to contextualize methodological disparities (e.g., dosing protocols) .

- Integration : Use triangulation to reconcile quantitative trends (e.g., efficacy rates) with qualitative insights (e.g., lab-specific biases) .

Q. What strategies optimize mobile-based data collection for this compound field studies in resource-limited settings?

- Methodological Answer :

- Tool Selection : Prioritize SMS or mobile browser surveys to accommodate low connectivity; avoid complex formats (e.g., embedded videos) .

- Design Adjustments : Shorten surveys (<10 questions) and simplify language to reduce dropout rates .

- Example Workflow :

SMS Invitation → Mobile Survey Link → Data Encryption → Cloud Storage

Q. How can researchers systematically analyze conflicting mechanistic data on this compound’s pharmacokinetics?

- Methodological Answer :

| Study ID | Half-life (hr) | Methodology Used |

|---|---|---|

| A | 3.2 | HPLC-MS |

| B | 4.1 | Radiolabeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.